![molecular formula C15H17N5O3S B2649557 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351632-12-6](/img/structure/B2649557.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzothiazole ring, a methylamino group, an acetamide group, and an oxadiazole ring . It is part of a class of compounds that have been studied for their potential pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at high temperatures . For instance, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring and an oxadiazole ring, both of which are five-membered heterocyclic rings . The benzothiazole ring contains a sulfur atom and a nitrogen atom, while the oxadiazole ring contains two nitrogen atoms and an oxygen atom . The compound also contains a methoxy group attached to the benzothiazole ring and a methylamino group linking the two rings .
Scientific Research Applications
Antibacterial and Antitumor Properties
Research has demonstrated the potential of compounds similar to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide in exhibiting significant antibacterial and antitumor activities. For instance, derivatives of 1,3,4-oxadiazole, which structurally relate to the compound , have shown notable antibacterial activity against Salmonella typhi (Salama, 2020). Additionally, some derivatives have been identified as potential chemotherapeutic agents due to their cytotoxic and antimicrobial properties, particularly against human tumor cell lines like A549 lung and MCF7 breast cancer (Kaya et al., 2017).
Antiparasitic and Antifungal Applications
Another study has reported the synthesis and evaluation of certain 4-thiazolidinones containing benzothiazole moiety, similar to the compound , revealing their antitumor activities. These compounds showed promising results against a variety of cancer cell lines (Havrylyuk et al., 2010). Furthermore, derivatives of 1,3,4-oxadiazole and benzothiazole have been found to exhibit fungicidal activity, highlighting their potential in antifungal applications (Siddiqui et al., 2006).
Photodynamic Therapy and Receptor Antagonism
Additionally, certain compounds with structures similar to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020). Additionally, some derivatives have been utilized as antagonists for human adenosine receptors, indicating their possible applications in drug development for various diseases (Cheung et al., 2010).
Future Directions
Future research could focus on further elucidating the biological activities of this compound and similar compounds, as well as optimizing their synthesis. Given the wide range of biological activities exhibited by similar compounds, this compound could potentially be a valuable tool in the development of new therapeutic agents .
properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-9-17-13(23-19-9)7-16-12(21)8-20(2)15-18-14-10(22-3)5-4-6-11(14)24-15/h4-6H,7-8H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFDWRRDIWMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide |
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